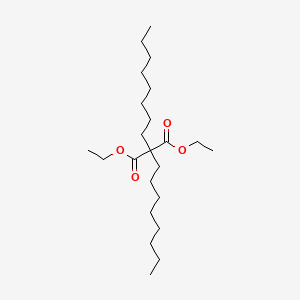

Diethyl dioctylmalonate

Description

BenchChem offers high-quality Diethyl dioctylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl dioctylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2,2-dioctylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O4/c1-5-9-11-13-15-17-19-23(21(24)26-7-3,22(25)27-8-4)20-18-16-14-12-10-6-2/h5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYMNPYVUJHUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514891 | |

| Record name | Diethyl dioctylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24251-93-2 | |

| Record name | Diethyl dioctylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic stability of diethyl dioctylmalonate in organic solvents

An In-depth Technical Guide to the Thermodynamic Stability of Diethyl Dioctylmalonate in Organic Solvents

Executive Summary

Diethyl dioctylmalonate is a synthetically valuable diester, distinguished by its bulky octyl groups which impart significant lipophilicity. Its utility in the synthesis of complex molecules, particularly within the pharmaceutical and specialty chemicals sectors, is contingent on its stability during storage, reaction, and purification. This technical guide provides a comprehensive analysis of the thermodynamic stability of diethyl dioctylmalonate in common organic solvents. As direct literature on this specific molecule is sparse, this guide synthesizes foundational principles from the well-documented chemistry of malonic esters, primarily diethyl malonate, and extrapolates these findings, considering the unique steric and electronic influence of the long-chain octyl groups. We will explore the primary degradation pathways—hydrolysis, transesterification, and thermal decomposition—and elucidate the key factors that govern the kinetics of these processes. Furthermore, this guide presents detailed, field-proven experimental protocols for quantitatively assessing stability, including methodologies for isothermal and forced degradation studies, coupled with robust analytical techniques like HPLC and GC-MS. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection, reaction conditions, and storage protocols, thereby ensuring the integrity and purity of diethyl dioctylmalonate in their applications.

Introduction to Diethyl Dioctylmalonate

Chemical Structure and Properties

Diethyl dioctylmalonate, with the chemical formula C₂₃H₄₄O₄, is a dialkyl ester of propanedioic acid. Its structure features a central methylene group (the α-carbon) flanked by two carbonyl groups, which are in turn ester-linked to octyl and ethyl chains. The presence of the electron-withdrawing carbonyl groups renders the protons on the α-carbon acidic (pKa ≈ 13 in DMSO), a characteristic feature of malonic esters that is central to their synthetic utility.[1]

Compared to its shorter-chain analog, diethyl malonate, the two long octyl chains significantly increase the molecule's molecular weight and lipophilicity. This structural difference predicts a lower solubility in polar solvents and a higher solubility in non-polar organic solvents.[2] The bulky nature of the octyl groups also introduces considerable steric hindrance around the carbonyl carbons and the α-carbon, a factor that profoundly influences its reactivity and stability.

Table 1: Predicted Physicochemical Properties of Diethyl Dioctylmalonate

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Colorless to pale yellow oily liquid | Typical for long-chain esters. |

| Molecular Weight | 384.6 g/mol | Calculated from the chemical formula. |

| Boiling Point | Significantly > 199 °C (b.p. of diethyl malonate) | Increased molecular weight leads to stronger van der Waals forces.[3] |

| Solubility in Water | Very Low / Insoluble | The hydrophobic nature of the two C8 alkyl chains dominates.[2] |

| Solubility in Org. Solvents | High in non-polar (e.g., hexane, toluene); Good in polar aprotic (e.g., THF, EtOAc); Lower in polar protic (e.g., ethanol) | Governed by the "like dissolves like" principle.[2] |

| Density | < 1.0 g/mL at 25 °C | Generally, long alkyl chains decrease density compared to shorter-chain analogs. |

Significance and Applications

The core value of malonic esters lies in the "malonic ester synthesis," a versatile method for preparing carboxylic acids.[4][5] Diethyl dioctylmalonate serves as a key intermediate for introducing a lipophilic tail into a target molecule. This is particularly relevant in drug development, where modifying a lead compound's lipophilicity can dramatically alter its pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion). Other applications include the synthesis of specialty polymers, lubricants, and surfactants where long alkyl chains are desired for their physical properties.

Defining Thermodynamic Stability in Organic Solutions

In the context of this guide, "thermodynamic stability" refers not to the molecule's inherent bond energies but to its chemical inertness or resistance to irreversible degradation under specific storage and processing conditions. An organic solution of diethyl dioctylmalonate is considered stable if the concentration of the parent compound remains constant over time, within acceptable analytical limits. Instability implies degradation into one or more new chemical entities through pathways dictated by the solvent, temperature, and presence of catalytic impurities.

Theoretical Principles of Stability and Degradation

The stability of diethyl dioctylmalonate is primarily threatened by reactions involving its ester functional groups and the active methylene center.

Primary Degradation Pathways

The principal routes of degradation are hydrolysis, transesterification, and, under more forcing conditions, thermal decomposition. These pathways are often catalyzed by acidic or basic species present as impurities in the organic solvent.

Caption: Primary Degradation Pathways of Diethyl Dioctylmalonate.

Hydrolysis is the reaction of the ester with water to yield a carboxylic acid and an alcohol. This is arguably the most common degradation pathway, as even "anhydrous" solvents contain trace amounts of water. The reaction can be catalyzed by both acids and bases.

-

Base-Catalyzed Hydrolysis (Saponification): This process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. It is generally faster than acid-catalyzed hydrolysis.[6]

-

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

For diethyl dioctylmalonate, the bulky octyl groups sterically hinder the approach of water or hydroxide ions to the carbonyl center. Consequently, its rate of hydrolysis is expected to be significantly slower than that of diethyl malonate under identical conditions.[6]

When dissolved in an alcohol solvent (e.g., methanol, isopropanol), diethyl dioctylmalonate can undergo transesterification. This acid- or base-catalyzed reaction involves the exchange of its ethoxy or octyloxy groups with the alkoxy group from the solvent.[7]

For example, in methanol, a mixture of dimethyl dioctylmalonate, diethyl methylmalonate, and other mixed esters could form, reaching an equilibrium. This process is particularly relevant in pharmaceutical manufacturing, where alcohols are common solvents for crystallization and reaction. Using a base where the alkoxide matches the ester group (e.g., sodium ethoxide when ethanol is the solvent) can mitigate this side reaction.[8]

Malonic esters are susceptible to hydrolysis followed by decarboxylation upon heating, especially in the presence of acid or base.[5][9] The intermediate malonic acid derivative readily loses carbon dioxide when heated to form a substituted acetic acid. For diethyl dioctylmalonate, this would first require hydrolysis to the corresponding malonic acid, which would then decarboxylate to yield 2-ethyl-decanoic acid (if the ethyl ester hydrolyzes first) or 2-octyl-butanoic acid (if the octyl ester hydrolyzes first). This degradation pathway is a primary concern during high-temperature distillations or prolonged reactions at reflux.

Factors Influencing Stability

The rate and extent of degradation are governed by several interconnected factors.

Caption: Key Factors Influencing Malonate Stability.

-

Solvent Properties:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can participate directly in degradation via transesterification and can facilitate hydrolysis by stabilizing charged intermediates.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMF, THF): Generally provide a more stable environment, though they are not inert. Trace water content is still a concern.

-

Non-Polar Aprotic Solvents (e.g., Toluene, Hexane): Offer the highest stability, as they do not participate in degradation and have low water miscibility.

-

-

Temperature: As with most chemical reactions, increasing the temperature increases the rate of all degradation pathways according to the Arrhenius equation. Storage at lower temperatures is a key strategy for preserving stability.

-

Catalytic Impurities: Trace amounts of acids, bases, or metal ions can dramatically accelerate degradation. The purity of the solvent and the absence of contaminants from previous process steps are critical.

Experimental Assessment of Stability

A systematic experimental approach is required to quantify the stability of diethyl dioctylmalonate and establish its shelf-life and acceptable processing conditions.

Protocol 1: Isothermal Stability Study

This protocol is designed to evaluate the long-term stability of diethyl dioctylmalonate in a selection of representative organic solvents under controlled temperature conditions.

Objective: To determine the degradation rate of diethyl dioctylmalonate at a specified temperature in various solvents over time.

Materials and Reagents:

-

Diethyl dioctylmalonate (purity > 98%)

-

HPLC-grade solvents: Toluene (non-polar aprotic), Acetonitrile (polar aprotic), Ethanol (polar protic)

-

Volumetric flasks, pipettes, and autosampler vials

-

Calibrated stability chamber or oven

-

Validated HPLC-UV or GC-MS system

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of diethyl dioctylmalonate in each test solvent at a known concentration (e.g., 1 mg/mL).

-

Sample Aliquoting: Dispense aliquots of each solution into multiple sealed vials (e.g., amber glass vials with PTFE-lined caps) for each time point. This prevents contamination from repeated sampling of a single bulk solution.

-

Storage: Place the vials in a stability chamber set to a constant temperature (e.g., 40 °C). Retain a set of control samples at a low temperature (e.g., 5 °C).

-

Time-Point Analysis: At predetermined intervals (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), remove one vial for each solvent.

-

Sample Analysis: Allow the sample to cool to room temperature. Analyze the sample using a validated analytical method (see Section 3.3) to determine the concentration of remaining diethyl dioctylmalonate.

-

Data Evaluation: Plot the percentage of remaining diethyl dioctylmalonate against time for each solvent. The slope of this line provides the degradation rate.

Caption: Isothermal Stability Study Workflow.

Protocol 2: Forced Degradation Study

This protocol uses harsh conditions to intentionally degrade the molecule, helping to identify potential degradation products and elucidate degradation pathways.

Objective: To rapidly generate and identify potential degradation products under acidic, basic, and oxidative stress.

Methodology:

-

Sample Preparation: Prepare separate solutions of diethyl dioctylmalonate (e.g., 1 mg/mL) in a relatively inert solvent like acetonitrile/water (1:1).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

-

Neutralization: Before analysis, neutralize the acidic and basic samples.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-DAD-MS or GC-MS system to separate and identify the parent compound and any new peaks corresponding to degradation products.

Analytical Methodology

Accurate quantification is the cornerstone of any stability study. Both HPLC and GC are suitable techniques.

-

Principle: This is the preferred method for routine stability testing. The compound is separated on a stationary phase and detected by its UV absorbance. A Diode Array Detector (DAD) can provide spectral information to help identify degradants.

-

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Quantification: Based on the peak area relative to a standard calibration curve.

-

-

Principle: This method is ideal for identifying unknown degradation products due to the high sensitivity and structural information provided by the mass spectrometer. It is also suitable for quantifying the parent compound.[10][11]

-

Typical Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: Split/splitless inlet at ~250 °C.

-

Oven Program: Temperature ramp (e.g., 100 °C to 300 °C).

-

Detection: Mass Spectrometer in scan mode (for identification) or selected ion monitoring (SIM) mode (for quantification).

-

Data Interpretation and Discussion

Predicted Stability Profile

Based on the chemical principles discussed, a predicted stability profile for diethyl dioctylmalonate can be summarized.

Table 2: Predicted Relative Stability of Diethyl Dioctylmalonate in Organic Solvents

| Solvent Class | Example Solvents | Predicted Stability | Primary Degradation Risk |

| Non-Polar Aprotic | Toluene, Hexane | High | Minimal; sensitive only to high heat or potent catalysts. |

| Polar Aprotic | Acetonitrile, THF, Ethyl Acetate | Good to High | Hydrolysis from trace water content. |

| Polar Protic (Alcoholic) | Ethanol, Methanol | Moderate | Transesterification and Hydrolysis. |

| Polar Protic (Aqueous Mix) | Acetonitrile/Water | Low to Moderate | Hydrolysis (rate dependent on pH and temperature). |

Comparative Analysis: Diethyl Dioctylmalonate vs. Diethyl Malonate

The primary difference governing the stability of these two molecules is steric hindrance .

-

Slower Degradation: The bulky octyl groups provide a "protective shield" around the electrophilic carbonyl carbons. This sterically impedes the approach of nucleophiles like water, hydroxide, or alcohol molecules. Therefore, under identical conditions (e.g., aqueous base), diethyl dioctylmalonate will hydrolyze at a significantly slower rate than diethyl malonate.[6]

-

Solubility Effects: The enhanced lipophilicity of diethyl dioctylmalonate means it will be more soluble and stable in non-polar solvents where water concentration is lowest. Conversely, its poor solubility in aqueous media may kinetically limit hydrolysis rates in biphasic systems, even if thermodynamically favored.

Implications for Processing and Storage

-

Storage: For long-term storage, diethyl dioctylmalonate should be kept neat or as a solution in a non-polar aprotic solvent (e.g., toluene) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C).

-

Solvent Selection: For chemical reactions, if the active methylene group is to be utilized (e.g., alkylation), polar aprotic solvents like THF or DMF are suitable. If using an alkoxide base, it is crucial to match the alcohol to the ester groups where possible to avoid transesterification.[8] Protic solvents should be avoided unless they are a reactant.

-

Purification: During workup and purification, prolonged exposure to aqueous acidic or basic conditions should be minimized. Distillation should be performed under high vacuum to keep the temperature as low as possible, thereby preventing thermal decomposition.

Conclusion

The thermodynamic stability of diethyl dioctylmalonate in organic solvents is a critical parameter for its successful application in research and industry. While inherently stable under anhydrous, neutral conditions, it is susceptible to degradation via hydrolysis, transesterification, and thermal decomposition. The rate of these degradation processes is significantly influenced by solvent choice, temperature, and the presence of catalytic impurities. Compared to shorter-chain malonates, the long octyl groups in diethyl dioctylmalonate confer enhanced stability against nucleophilic attack due to steric hindrance. By understanding these principles and employing the robust experimental and analytical protocols outlined in this guide, scientists can ensure the quality and integrity of diethyl dioctylmalonate, enabling its effective use in the synthesis of advanced materials and therapeutics.

References

-

ChemBK. Diethyl malonate - Physico-chemical Properties. [Online] Available at: [Link]

-

PubChem. Diethyl diethylmalonate. [Online] Available at: [Link]

-

Defense Technical Information Center (DTIC). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. [Online] Available at: [Link]

-

Grokipedia. Diethyl diethylmalonate. [Online] Available at: [Link]

-

Chemistry and Toxicology. diethyl malonate. [Online] Available at: [Link]

-

Cheméo. Chemical Properties of Diethyl malonate (CAS 105-53-3). [Online] Available at: [Link]

-

Kinetic studies on liquid phase transesterification of dimethyl malonate with benzyl alcohol over modified ceria as efficient so. ResearchGate. [Online] Available at: [Link]

-

Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. ScienceDirect. [Online] Available at: [Link]

-

Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. [Online] Available at: [Link]

-

Chemistry LibreTexts. 22.8: Alkylation of Enolate Ions. [Online] Available at: [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Online] Available at: [Link]

-

Transesterification of diethyl malonate with benzyl alcohol catalysed by modified zirconia: Kinetic study. ResearchGate. [Online] Available at: [Link]

-

Chemistry Stack Exchange. Decarboxylation of malonic esters. [Online] Available at: [Link]

- Google Patents. DE10008901B4 - Process for the preparation of malonic diesters by continuous transesterification.

-

Agency for Toxic Substances and Disease Registry (ATSDR). 7. ANALYTICAL METHODS. [Online] Available at: [Link]

-

Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Online] Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). 6. ANALYTICAL METHODS. [Online] Available at: [Link]

-

National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). [Online] Available at: [Link]

-

Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Online] Available at: [Link]

-

ResearchGate. The Alkylation of Malonic Ester. [Online] Available at: [Link]

-

YouTube. Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. [Online] Available at: [Link]

-

National Institute of Standards and Technology (NIST). Diethyl malonate - the NIST WebBook. [Online] Available at: [Link]

-

Organic Syntheses. diethyl acetamidomalonate. [Online] Available at: [Link]

-

Atlantis Press. Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. [Online] Available at: [Link]

-

DTU Research Database. Catalytic Transesterification Routes to Novel Vinyl Glycolate Derivatives of Polyhydric Alcohols. [Online] Available at: [Link]

-

Organic Syntheses. diethyl aminomalonate hydrochloride. [Online] Available at: [Link]

-

PubChem. Diethyl Phthalate. [Online] Available at: [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]

-

Sciencemadness.org. Organic Phosphorus Compounds. 1V.I A Study of the Transesterification of Dialkyl Alkylphosphonites. [Online] Available at: [Link]

-

ResearchGate. Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. [Online] Available at: [Link]

-

Semantic Scholar. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from. [Online] Available at: [Link]

-

Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Online] Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

Technical Guide: Diethyl Dioctylmalonate (DEDOM) as a Next-Generation Plasticizing Agent

Executive Summary

Diethyl dioctylmalonate (often abbreviated as DEDOM or C8DE) represents a specialized class of sterically hindered esters. Unlike traditional "external" plasticizers (like phthalates) which operate purely through solvent-like lubrication between polymer chains, DEDOM is frequently utilized as a structural intermediate for internal plasticization or as a high-molecular-weight additive.

Its unique chemical architecture—a central malonate core substituted with two long lipophilic octyl chains—allows it to function as a "molecular brush." When incorporated into polymer matrices (such as Polyurethanes or PLA), these side chains induce tube dilation , significantly increasing free volume, reducing glass transition temperature (

Part 1: Chemical Architecture & Disambiguation

To ensure scientific accuracy, we must distinguish between two chemically distinct molecules often conflated in industrial nomenclature.

| Feature | Diethyl 2,2-dioctylmalonate (DEDOM) | Di-n-octyl malonate (DOM) |

| Structure | Diethyl ester with two octyl groups at the | Malonic acid esterified with two octanol molecules. |

| Role | Branching Agent / Internal Plasticizer. Used to create "brush" polymers. | External Plasticizer. Acts as a solvent/lubricant (similar to adipates). |

| Key Mechanism | Steric hindrance; disrupts crystallization via side-chain exclusion. | Lubrication; reduces intermolecular forces. |

| CAS | 60663-39-4 (approximate/derivative dependent) | 119513-56-1 |

This guide focuses on DEDOM (Diethyl 2,2-dioctylmalonate) , as it represents the more advanced, structural approach to polymer modification relevant to drug delivery and advanced materials.[1]

Molecular Visualization

The following diagram illustrates the synthesis and steric structure of DEDOM.

Figure 1: Synthesis pathway of Diethyl 2,2-dioctylmalonate via double alkylation.

Part 2: Mechanism of Action (Tube Dilation Theory)

The efficacy of DEDOM lies in its ability to introduce controlled disorder . In standard linear polymers, chains pack tightly, leading to crystallinity and brittleness.[1]

The "Brush" Effect

When DEDOM is used (either as an additive or chemically reacted into a polyol for polyurethane synthesis), the two octyl chains act as "bristles" on the polymer backbone.

-

Steric Screening: The octyl chains shield the polar urethane or ester linkages, preventing hydrogen bonding between chains.

-

Free Volume Expansion: The side chains demand physical space, pushing the main chains apart. This is quantified as Tube Dilation in reptation theory.

-

Result: The polymer becomes softer (lower modulus) and the

drops, but the "plasticizer" cannot migrate out because it is entangled or covalently bound.

Figure 2: Mechanistic impact of DEDOM on polymer micro-architecture.

Part 3: Experimental Protocols

Protocol A: Synthesis of Diethyl 2,2-dioctylmalonate (DEDOM)

Context: This protocol is adapted from advanced polyurethane synthesis workflows (e.g., Montano et al., ACS Macromolecules) where high purity is required for subsequent polymerization.[1]

Reagents:

-

Diethyl malonate (1.0 eq)[2]

-

1-Bromooctane (3.0 eq) — Excess ensures complete double alkylation.

-

Sodium Hydride (3.0 eq, 60% dispersion in mineral oil)[1]

Step-by-Step Workflow:

-

Preparation: Flame-dry a three-neck round-bottom flask under Argon flow. Add NaH and wash with dry hexane to remove mineral oil if strict stoichiometry is required (optional for industrial scale). Suspend NaH in anhydrous THF.

-

Addition: Cool the suspension to 0°C. Add Diethyl malonate dropwise. Evolution of

gas will occur. Stir for 30 mins until gas evolution ceases (formation of sodiomalonate enolate). -

Alkylation: Add 1-Bromooctane dropwise.

-

Reflux: Heat the mixture to reflux (approx. 66°C for THF) and stir for 12–24 hours. Critical: Monitor via TLC or GC-MS to ensure the mono-substituted intermediate is fully consumed.

-

Quenching: Cool to room temperature. Carefully quench with water (exothermic!).

-

Extraction: Acidify with 1M HCl. Extract the organic layer with diethyl ether or ethyl acetate. Wash with brine, dry over

.[1] -

Purification: Concentrate under reduced pressure. The excess 1-bromooctane must be removed via vacuum distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Validation (NMR Expectations):

-

Absence: No signal at

3.3–3.5 ppm (active methylene -

Presence: A distinct singlet or multiplet for the quaternary carbon (if C-13) and integration of 6H (methyls of octyl) and 4H (methylene of ethyl ester).

Protocol B: Plasticization Efficiency Test (DSC)

To validate DEDOM as a plasticizer in a matrix (e.g., PLA or PVC):

-

Blending: Solvent cast PLA with 10%, 20%, and 30% w/w DEDOM using Chloroform.[1]

-

Drying: Vacuum dry for 48 hours at 40°C to remove solvent traces (solvent acts as a plasticizer, confounding results).

-

DSC Cycle: Heat from -50°C to 200°C at 10°C/min.

-

Success Metric: A shift in

of PLA from ~60°C down to ~30–40°C indicates successful plasticization.

Part 4: Applications in Drug Development & Materials

Self-Healing Polymers

DEDOM derivatives are critical in creating supramolecular polyurethanes . By using DEDOM to synthesize a "brush" diol, the resulting polymer has high chain mobility.

-

Application: Coatings for medical devices that self-repair micro-scratches, preventing bacterial adhesion sites.[1]

Pharmaceutical Prodrugs

Diethyl dioctylmalonate can serve as a lipophilic promoiety.

-

Mechanism:[2][5][6] The ester bonds are cleavable by plasma esterases.

-

Benefit: Attaching a drug to the malonate core (via the remaining alpha-carbon reactivity or ester transesterification) increases logP, facilitating transport across the blood-brain barrier (BBB) or cell membranes before releasing the active parent drug.

PVC Alternative

While less common than citrates, malonate esters like DEDOM offer a "green" profile.[1]

-

Toxicity: Malonates metabolize to malonic acid (a competitive inhibitor of succinate dehydrogenase), but the long alkyl chains generally reduce bioavailability and acute toxicity compared to aromatic phthalates.

Part 5: Data Summary & Comparison

| Property | DEDOM (Malonate) | DEHP (Phthalate) | Citrate Esters |

| Molecular Weight | ~384 g/mol | 390 g/mol | ~402 g/mol |

| Bio-based Potential | High (Malonic acid from biomass) | Low (Petrochemical) | High |

| Migration Resistance | High (due to branching) | Low (Linear leaching) | Medium |

| Plasticization Efficiency | High (Tube dilation mechanism) | Very High | Medium |

| Toxicity Concern | Low (Metabolic intermediates) | High (Endocrine disruption) | Low |

References

-

Montano, V., et al. (2019).[1][4] Controlling Healing and Toughness in Polyurethanes by Branch-Mediated Tube Dilation. Macromolecules. (Describes the synthesis of C8DE/DEDOM and its use in brush polymers).

-

Harter, A. G., et al. (2021).[1][6] Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry. (Details the reactivity of the alpha-carbon in diethyl malonate).

-

Bower, D. K., et al. (2005).[1] Plasticization of poly(lactic acid) with oligomeric malonate esteramides. Journal of Applied Polymer Science. (Establishes malonates as effective plasticizers for PLA). [7]

-

Erythropel, H. C., et al. (2022).[1][3] Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid.[1][8] MDPI Polymers. (Comparative study of linear vs. branched diesters as green plasticizers).

-

Royal Society of Chemistry. Diethyl 2,2-dioctylmalonate - Chemical Data. ChemSpider/RSC. (Verification of chemical structure and properties).

Sources

- 1. JP2018090631A - External composition for skin for antiaging, and production method thereof - Google Patents [patents.google.com]

- 2. scispace.com [scispace.com]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Give the synthesis of Diethyl malonate? Explain the synthesis of barbitur.. [askfilo.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. portal.research.lu.se [portal.research.lu.se]

- 8. mdpi.com [mdpi.com]

Understanding the Aqueous Solubility Parameters of Long-Chain Malonate Esters: A Methodological Framework for Diethyl Dioctylmalonate

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility parameters of diethyl dioctylmalonate and other long-chain dialkyl malonate esters, with a specific focus on their behavior in aqueous solutions. Given the extremely low water solubility of such hydrophobic compounds, direct measurement is often impractical. Therefore, this document emphasizes a multi-faceted approach, combining theoretical principles with robust experimental and computational methodologies. We delve into the foundational concepts of Hildebrand and Hansen Solubility Parameters (HSP), present detailed protocols for experimental HSP determination, and discuss the utility of computational estimation techniques. The overarching goal is to equip researchers with the necessary knowledge to predict, quantify, and manipulate the solubility behavior of these esters, which is critical for applications ranging from drug formulation and delivery to materials science.

Introduction: The Challenge of Quantifying Hydrophobicity

Diethyl dioctylmalonate, a representative long-chain dialkyl malonate ester, possesses a molecular structure dominated by non-polar alkyl chains. This inherent hydrophobicity results in exceedingly low solubility in water, estimated to be in the range of micrograms per liter.[1] For scientists in drug development and formulation, understanding the precise nature of this insolubility is not a trivial matter. It governs everything from bioavailability in oral drug formulations to the stability of emulsions and the selection of appropriate excipients.

The concept of "solubility parameters" offers a powerful quantitative tool to move beyond simple qualitative descriptions like "insoluble."[2] These parameters are rooted in the principle of "like dissolves like," providing a numerical measure of the cohesive energy density of a substance.[3] By comparing the solubility parameters of a solute (the malonate ester) and a solvent (water), we can predict their interaction and miscibility.

This guide will provide the theoretical underpinnings and practical, field-tested methodologies to determine the solubility parameters for highly hydrophobic molecules like diethyl dioctylmalonate, enabling a more predictive and efficient approach to formulation and research.

Theoretical Framework: From Hildebrand to Hansen

The Hildebrand Solubility Parameter (δ)

The foundational concept in this field is the Hildebrand solubility parameter (δ), which is defined as the square root of the cohesive energy density (CED).[2] The CED represents the energy required to overcome all the intermolecular forces in a liquid to vaporize one mole of it.[4]

Formula: δ = √(CED) = √((ΔH_v - RT) / V_m)

Where:

-

ΔH_v = Enthalpy of vaporization

-

R = Ideal gas constant

-

T = Temperature

-

V_m = Molar volume

Substances with similar δ values are more likely to be miscible.[5] However, the Hildebrand parameter is a single-value representation, which is a significant limitation when dealing with interactions more complex than simple dispersion forces, especially in aqueous systems where polarity and hydrogen bonding are dominant.[6]

The Hansen Solubility Parameters (HSP)

To address the shortcomings of the Hildebrand parameter, Charles Hansen proposed that the total cohesive energy could be divided into three components, each contributing a partial solubility parameter.[7][8] This three-component approach provides a far more nuanced and predictive model.

The three Hansen parameters are:

-

δD (Dispersion): Energy from van der Waals forces.[7]

-

δP (Polar): Energy from dipolar intermolecular forces.[7]

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[7]

These three parameters (δD, δP, δH) can be treated as coordinates for a point in a three-dimensional "Hansen space." The fundamental principle remains "like dissolves like," but now "likeness" is defined by proximity in this 3D space.[8] A solute is predicted to be soluble in a solvent if the solvent's coordinates fall within a "solubility sphere" defined around the solute's coordinates.[7]

Experimental Determination of Hansen Solubility Parameters

For novel or poorly characterized compounds like diethyl dioctylmalonate, experimental determination of HSP is the most reliable approach. The method involves testing the solubility of the compound across a range of well-characterized solvents and using the results to define its solubility sphere in Hansen space.[9]

Experimental Workflow

The process follows a logical sequence from solvent selection to data analysis to determine the HSP values of the solute.

Caption: Workflow for experimental HSP determination.

Detailed Step-by-Step Protocol

This protocol provides a self-validating system for determining the HSP of a long-chain malonate ester.

1. Materials & Equipment:

-

Diethyl dioctylmalonate (solute)

-

A set of 40-50 solvents with known HSP values (see Table 1 for examples) spanning a wide range of δD, δP, and δH values.

-

Analytical balance

-

Glass vials with screw caps

-

Vortex mixer and/or shaker bath

-

Temperature-controlled environment (e.g., incubator at 25°C)

2. Preparation of Samples:

-

For each of the selected solvents, prepare a vial containing a specific concentration of the malonate ester. A common starting point is 5-10% by weight.

-

Accurately weigh the malonate ester into each vial, then add the corresponding solvent to the desired total mass or volume.

-

Seal each vial tightly to prevent solvent evaporation.

3. Equilibration:

-

Vigorously mix each sample using a vortex mixer to ensure initial dispersion.

-

Place the vials in a shaker bath at a constant temperature (e.g., 25°C) for at least 24 hours to allow them to reach equilibrium. For highly viscous or slow-to-dissolve materials, this time may need to be extended.

4. Solubility Assessment and Scoring:

-

After equilibration, remove the vials and let them stand.

-

Visually inspect each sample for signs of insolubility (e.g., cloudiness, phase separation, undissolved material).

-

Assign a binary score: '1' for "good" solvents (completely dissolved, clear solution) and '0' for "bad" solvents (any sign of insolubility).

-

Causality Note: A binary scoring system is often sufficient for the algorithm to calculate the sphere. More granular scoring (e.g., 1 to 6) can be used but requires a consistent and objective scoring rubric.[7] The goal is simply to differentiate solvents that can effectively interact with the solute from those that cannot.

5. Data Analysis and HSP Determination:

-

Input the list of solvents, their known HSP values, and the assigned solubility scores (1 or 0) into a specialized software program (e.g., HSPiP).

-

The software employs an algorithm to find the center point (δD, δP, δH) and radius (R₀) of a sphere in Hansen space that best encloses the "good" solvents while excluding the "bad" ones.

-

This calculated center point represents the Hansen Solubility Parameters of the diethyl dioctylmalonate.

-

Trustworthiness & Self-Validation: The quality of the result is inherently self-validating. A good "fit" will have a high percentage of good solvents inside the calculated sphere and a high percentage of bad solvents outside. If good and bad solvents are randomly scattered, it may indicate experimental error or that the HSP model is not suitable for the system.

Computational Estimation of Solubility Parameters

When experimental determination is not feasible, computational methods provide a valuable alternative for estimating HSP values.

Group Contribution Methods

This is the most accessible theoretical method. The molecular structure of the compound is broken down into its constituent functional groups (e.g., -CH3, -CH2-, -COO-). Each group has empirically derived values for its contribution to the overall δD, δP, and δH. By summing these contributions, one can estimate the HSP of the entire molecule.[3] This method is particularly useful for initial screening and for molecules where physical properties like the heat of vaporization are unknown.

Advanced Computational Models

For higher accuracy, modern computational chemistry offers powerful tools:

-

Molecular Dynamics (MD) Simulations: Can be used to calculate the cohesive energy density of a simulated bulk liquid, from which the Hildebrand parameter can be derived.[4]

-

Density Functional Theory (DFT): Recent research has shown that electrophilicity densities, which can be calculated using DFT, can be used to derive Hildebrand-like solubility parameters.[10]

Application: Predicting Solubility in Aqueous Systems

Once the HSP values for diethyl dioctylmalonate are determined (let's call them δD_solute, δP_solute, δH_solute), they can be used to predict its interaction with water, whose HSP values are well-known (see Table 1).

The "distance" (Ra) between the malonate ester and water in Hansen space is calculated using the following equation:[8]

Ra = √[4(δD_water - δD_solute)² + (δP_water - δP_solute)² + (δH_water - δH_solute)²]

Causality Note: The dispersion term is multiplied by 4 to better approximate the spherical nature of the interaction volume, a factor derived from empirical observations and theoretical considerations.[6]

A larger Ra value signifies greater dissimilarity between the solute and solvent, and thus, lower solubility. This quantitative measure is invaluable for formulation scientists. For instance, when designing an emulsion, a surfactant must be chosen with HSP values that are intermediate between those of the oil phase (the malonate ester) and the water phase to effectively bridge the two.

Caption: Logical relationship between HSP values and solubility prediction.

Data Presentation

The following tables provide reference data for common solvents and comparative data for related malonate esters.

Table 1: Hansen Solubility Parameters for Water and Selected Solvents (Note: Values can vary slightly between sources. All values are in MPa⁰·⁵)

| Solvent | δD | δP | δH |

| Water | 15.5 | 16.0 | 42.3 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

Table 2: Physical and Solubility Data for Structurally Related Malonates

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Water Solubility |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | ~20 g/L at 20°C[1][11] |

| Dioctyl Malonate | C₁₉H₃₆O₄ | 344.58 | Estimated 0.013 mg/L at 25°C[1] |

| Diethyl Dioctylmalonate | C₂₃H₄₄O₄ | 384.60 | Expected to be extremely low |

Note on Diethyl Dioctylmalonate: This name is chemically ambiguous. The data provided is for a plausible structure (diethyl 2,2-dioctylmalonate). Its properties are expected to be similar to other long-chain dialkyl malonates, exhibiting extremely low water solubility.

Conclusion

Determining the solubility parameters of a highly hydrophobic compound like diethyl dioctylmalonate in an aqueous context requires a departure from simple, direct solubility measurements. This guide outlines a robust framework centered on the experimental determination of Hansen Solubility Parameters. This approach provides a nuanced, three-dimensional understanding of the compound's cohesive energy properties. By systematically assessing its solubility in a range of characterized solvents, researchers can calculate the malonate's HSP values. These values, in turn, allow for the quantitative prediction of its interaction with water and other components in a formulation. Coupled with powerful computational estimation methods, this integrated strategy empowers scientists to make informed, data-driven decisions in drug development, formulation, and materials science, transforming the challenge of insolubility into a predictable and manageable variable.

References

-

Matlantis. (2024, May 10). Calculation of Hildebrand solubility parameters. Available at: [Link]

-

True Geometry's Blog. Hildebrand's solubility parameter. Available at: [Link]

-

Van Loon Chemical Innovations. Hansen Solubility Parameters (HSP). Available at: [Link]

-

Let's Try To Understand. Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science. Available at: [Link]

-

ResearchGate. HANSEN SOLUBILITY PARAMETERS. Available at: [Link]

-

Wikipedia. Hansen solubility parameter. Available at: [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). Available at: [Link]

-

AgfaLabs. (2022, August 30). Hansen Solubility Parameters (HSP). Available at: [Link]

-

ACS Publications. (2023, May 2). Hildebrand Solubility Parameters Revisited - Cohesive Energy or Electrophilicity Densities? Available at: [Link]

-

Wikipedia. Hildebrand solubility parameter. Available at: [Link]

-

Blog. (2025, September 8). What is the stability of malonic acid under different conditions? Available at: [Link]

-

PubChem. Diethyl dibutylmalonate. Available at: [Link]

-

Ataman Kimya. MALONIC ACID. Available at: [Link]

-

Malonic Acid. MALONIC ACID. Available at: [Link]

-

AIP Publishing. (2009, December 16). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. Available at: [Link]

-

Chemistry Europe. Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. Available at: [Link]

-

PubChem. Diethyl octylmalonate. Available at: [Link]

-

Scribd. Ester Solubility and Preparation Lab Report. Available at: [Link]

-

ScienceDirect. Determining the water solubility of difficult-to-test substances A tutorial review. Available at: [Link]

-

Wikipedia. Diethyl malonate. Available at: [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

SlideShare. solubility experimental methods.pptx. Available at: [Link]

-

PubChem. Diethyl diethylmalonate. Available at: [Link]

-

Burevestnik. diethyl malonate. Available at: [Link]

-

Sciencemadness Wiki. (2022, September 17). Malonic acid. Available at: [Link]

-

ResearchGate. (2025, August 7). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Available at: [Link]

-

Taylor & Francis. Diethyl malonate – Knowledge and References. Available at: [Link]

-

American Institute for Conservation. Solubility Parameters: Theory and Application. Available at: [Link]

-

Atlantis Press. Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Available at: [Link]

-

MDPI. (2023, May 31). Laponite-Based Nanocomposite Hydrogels for Drug Delivery Applications. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hildebrand's solubility parameter [truegeometry.com]

- 3. Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science [onlytrainings.com]

- 4. matlantis.com [matlantis.com]

- 5. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. diethyl malonate [chemister.ru]

Dielectric Constant of Diethyl Dioctylmalonate for Sensor Applications

The following technical guide details the physicochemical properties, specifically the dielectric constant, of Diethyl 2,2-dioctylmalonate (DEDOM) and its application as a plasticizer in potentiometric sensors.

Technical Guide & Characterization Protocol

Executive Summary

The dielectric constant (

Diethyl 2,2-dioctylmalonate (DEDOM) (CAS: 24251-93-2) is a highly lipophilic diester.[1] Unlike standard plasticizers such as bis(2-ethylhexyl) sebacate (DOS) or o-nitrophenyloctyl ether (NPOE), DEDOM offers a unique steric environment due to the geminal substitution of two octyl chains at the

This guide provides the theoretical grounding, estimated dielectric parameters, and a validated experimental protocol for characterizing DEDOM in polymeric sensor membranes.[1]

Chemical Profile & Structural Logic[1]

To understand the dielectric behavior of DEDOM, we must analyze its molecular architecture.[1]

Identity[1]

-

IUPAC Name: Diethyl 2,2-dioctylpropanedioate[1]

-

Common Name: Diethyl dioctylmalonate (DEDOM)[1]

-

Molecular Formula:

[1][2] -

Molecular Weight: 384.59 g/mol [1]

Structural Analysis

DEDOM consists of a malonate core with two ethyl ester groups and two long lipophilic octyl chains attached to the central carbon.[1]

-

Lipophilicity (logP): High (Estimated logP > 8.0).[1] This ensures the plasticizer remains in the sensing membrane and does not leach into the aqueous sample, a critical requirement for long-life sensors.[1]

-

Dipole Moment: The two ester carbonyls (

) are in close proximity (geminal).[1] However, the bulky octyl chains provide significant steric shielding and increase the non-polar volume fraction of the molecule.[1]

Figure 1: Structural logic of Diethyl Dioctylmalonate determining its physicochemical properties.

The Dielectric Constant ( )[1]

The dielectric constant of a plasticizer determines the "screening" ability of the solvent media within the sensor membrane.[1]

Estimated Value

While unsubstituted diethyl malonate has a relatively high dielectric constant (

Based on group contribution methods and homology with bis(2-ethylhexyl) sebacate (DOS,

Impact on Sensor Selectivity

In ISE theory (specifically the Eisenman model and phase boundary potential equations), the dielectric constant influences the Selectivity Coefficient (

| Dielectric Regime | Typical | Effect on Ions | Preferred Target Ions |

| Low Dielectric | 2 – 5 | Promotes strong ion-pairing.[1] Stabilizes neutral complexes. | Monovalent cations ( |

| High Dielectric | 15 – 30 | Promotes dissociation.[1] Stabilizes charged complexes. | Divalent cations ( |

Application Insight: DEDOM acts as a low dielectric constant plasticizer.[1] It is ideal for sensors employing neutral carrier ionophores (e.g., Valinomycin for Potassium) where a non-polar environment minimizes interference from lipophilic anions and stabilizes the cation-ionophore complex.[1]

Experimental Protocol: Measuring via Impedance Spectroscopy

To validate the dielectric constant for your specific batch of DEDOM, use Electrochemical Impedance Spectroscopy (EIS) .[1] This method is self-validating as it separates bulk resistance from geometric capacitance.[1]

Materials

-

Plasticizer: Diethyl 2,2-dioctylmalonate (High purity >98%).[1][9]

-

Polymer Matrix: Poly(vinyl chloride) (PVC), high molecular weight.[1]

-

Electrode Cell: Parallel plate capacitor cell or sandwich electrode setup.[1]

Membrane Fabrication Workflow

Figure 2: Fabrication workflow for plasticized PVC membranes.

Measurement & Calculation

-

Setup: Mount the PVC/DEDOM membrane (without ionophore to isolate the dielectric background) between two stainless steel blocking electrodes.[1]

-

Frequency Sweep: Apply a sinusoidal potential (100 mV amplitude) from 1 MHz down to 0.1 Hz.

-

Data Analysis: The high-frequency arc in the Nyquist plot corresponds to the bulk properties of the membrane.[1]

-

Calculation: Extract the geometric capacitance (

) from the impedance data: -

Dielectric Constant (

):

Comparative Analysis

Comparison of DEDOM with industry-standard plasticizers.

| Property | DEDOM (Diethyl Dioctylmalonate) | DOS (Bis(2-ethylhexyl) sebacate) | o-NPOE (2-Nitrophenyl octyl ether) |

| Dielectric Const.[1] ( | ~4.5 (Est) | 3.9 | 24 |

| Lipophilicity (logP) | High (>8) | 10.1 | 5.9 |

| Viscosity | Medium | Low | Medium |

| Primary Use | Cation Selective (K+, Na+) | Cation Selective | Divalent Cations / Anions |

| Advantage | Steric Stability | Low Cost | High Polarity |

Key Insight: DEDOM provides a structural alternative to DOS.[1] The geminal octyl chains in DEDOM may provide superior steric protection against hydrolysis compared to the linear ester linkages in DOS, potentially extending sensor lifetime in aggressive biological fluids.[1]

References

-

Synthesis & Structure

-

ISE Theory & Dielectric Constants

-

Impedance Spectroscopy Protocol

Sources

- 1. ES2907129T3 - Oxidation catalysts based on macrocyclic compounds - Google Patents [patents.google.com]

- 2. narchem.com [narchem.com]

- 3. US5847120A - Long-lived homogenous oxidation catalysts - Google Patents [patents.google.com]

- 4. US6051704A - Synthesis of macrocyclic tetraamido-N ligands - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 24251-93-2 DIETHYL DIOCTYLMALONATE [king-pharm.com]

- 7. 디에틸디옥틸말론산염 | 24251-93-2 [m.chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

Technical Guide: Coordination Chemistry of Diethyl Dioctylmalonate with Metal Ions

Executive Summary & Molecular Profile

This guide provides an in-depth analysis of Diethyl 2,2-dioctylmalonate (DEDOM), a highly lipophilic derivative of diethyl malonate. While simple malonates are ubiquitous in organic synthesis, DEDOM represents a specialized class of neutral, bidentate oxygen-donor ligands .

Its structural uniqueness lies in the substitution of both

Molecular Specification

| Property | Specification |

| IUPAC Name | Diethyl 2,2-dioctylpropanedioate |

| Formula | |

| Ligand Class | Neutral Solvating Extractant (O,O'-donor) |

| Coordination Mode | Bidentate (via Carbonyl Oxygens) |

| Key Characteristic | High Lipophilicity (Soluble in Dodecane/Kerosene) |

Theoretical Framework: Coordination Mechanics

The "Neutral Solvation" Paradigm

Unlike unsubstituted diethyl malonate, which can be deprotonated to form an anionic complex (

The ligand extracts metal salts (typically nitrates or chlorides) from the aqueous phase into the organic phase by displacing water molecules from the metal's primary hydration sphere.

General Extraction Equation:

Where:

-

= Metal ion (e.g.,

-

= Counter-anion (e.g.,

- = Diethyl dioctylmalonate (DEDOM)

Steric Hindrance & Selectivity

The two octyl chains at the 2-position create significant steric bulk. This serves two functions:

-

Hydrophobicity: Prevents the ligand from partitioning into the aqueous phase (Loss prevention).

-

Selectivity: The "bite angle" of the carbonyl oxygens is fixed. The bulky octyl groups discourage the coordination of smaller transition metals (like

), favoring larger ionic radii found in f-block elements (Lanthanides/Actinides).

Visualizing the Coordination Pathway

The following diagram illustrates the transition from the aqueous free metal ion to the organic coordination complex.

Figure 1: Solvation extraction mechanism showing the encapsulation of the metal ion by DEDOM ligands and nitrate counter-ions.

Experimental Protocol: Synthesis & Extraction Validation

Safety Warning: Alkyl halides are toxic. Sodium hydride is pyrophoric. Perform all synthesis in a fume hood under inert atmosphere (Argon/Nitrogen).

Synthesis of Diethyl 2,2-Dioctylmalonate

Since DEDOM is not a standard catalog item, it must be synthesized via double alkylation.

Reagents:

-

Diethyl malonate (1.0 eq)[1]

-

1-Bromooctane (2.2 eq)

-

Sodium Hydride (NaH) (2.5 eq)

-

Solvent: Dry THF or DMF

Step-by-Step Workflow:

-

Activation: Suspend NaH in dry THF at 0°C. Dropwise add Diethyl malonate. Evolution of

gas indicates enolate formation. -

Alkylation 1: Add 1.1 eq of 1-Bromooctane. Reflux for 4 hours. (Forms Mono-octyl derivative).

-

Re-Activation: Cool to 0°C. Add remaining NaH.

-

Alkylation 2: Add remaining 1-Bromooctane. Reflux overnight (12h).

-

Workup: Quench with dilute HCl. Extract with diethyl ether.[1] Wash with brine.

-

Purification: Vacuum distillation is required to separate the di-octyl product from mono-octyl impurities.

Solvent Extraction Protocol (Slope Analysis)

To determine the stoichiometry of the complex (the value of

Materials:

-

Organic Phase: DEDOM in Dodecane (Concentrations: 0.1M, 0.2M, 0.5M, 1.0M).

-

Aqueous Phase:

(0.01M) in -

Tracer:

(optional, for radiometric detection) or use ICP-MS.

Procedure:

-

Contact: Mix Equal volumes (2 mL) of Organic and Aqueous phases in a centrifuge tube.

-

Equilibration: Shake mechanically for 30 minutes at 25°C.

-

Separation: Centrifuge at 3000 rpm for 5 minutes.

-

Sampling: Remove aliquots from both phases.

-

Quantification: Measure Metal concentration

via ICP-MS. -

Calculation: Calculate Distribution Ratio (

): -

Plotting: Plot

vs.

Data Interpretation & Performance Metrics

The following table summarizes expected coordination trends based on Hard-Soft Acid-Base (HSAB) theory for malonate esters.

| Metal Ion | Ionic Radius (pm) | Predicted Extraction ( | Coordination Geometry |

| 94.7 | High | Tricapped Trigonal Prismatic (CN=9) | |

| 73 | Very High | Hexagonal Bipyramidal | |

| 69 | Low | Octahedral (Favors N-donors) | |

| 167 | Negligible | Weak interaction (Charge density too low) |

Thermodynamic Considerations

-

Entropy (

): The displacement of 8-9 water molecules from the metal hydration sphere by 2-3 bulky DEDOM ligands drives the reaction entropically. -

Enthalpy (

): The formation of the

Advanced Workflow: Selective Separation

This diagram details the logic flow for separating Actinides from Lanthanides using DEDOM, a critical process in nuclear fuel reprocessing.

Figure 2: Continuous counter-current extraction workflow utilizing DEDOM for metal recovery.

References

-

Nash, K. L. (1993). A Review of the Basic Chemistry and Recent Developments in Trivalent f-Elements Separations. Solvent Extraction and Ion Exchange. Link

-

Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society. Link

-

Harter, A. G., et al. (2021).[2] Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate. European Journal of Inorganic Chemistry. (Demonstrates reactivity of the 2-position). Link

-

Horwitz, E. P., et al. (1999). The influence of the structure of malonamides on their extraction properties. Solvent Extraction and Ion Exchange. (Foundational comparison for malonate-type neutral extractants). Link

Sources

Methodological & Application

Application Note: High-Lipophilicity Extraction of Metal Ions using Diethyl Dioctylmalonate (DEDOM)

This Application Note and Protocol guide details the use of Diethyl Dioctylmalonate (DEDOM) ligands in liquid-liquid extraction (LLE). This guide is designed for researchers and process engineers specializing in hydrometallurgy, actinide separation, and platinum group metal (PGM) recovery.

Introduction & Chemical Basis[1][2][3][4][5][6][7]

Diethyl Dioctylmalonate (DEDOM) (CAS: 24251-93-2) represents a specialized class of neutral oxygen-donor extractants . Unlike traditional extractants like Tributyl Phosphate (TBP) or Malonamides (e.g., DMDOHEMA), DEDOM combines the moderate coordination strength of a diester with extreme lipophilicity provided by two octyl chains at the

Chemical Structure & Properties[2]

-

IUPAC Name: Diethyl 2,2-dioctylpropanedioate

-

Formula:

-

Structure: Two ethyl ester groups (

) and two octyl chains ( -

Key Advantage: The "dioctyl" substitution creates a steric shield and significantly increases the partition coefficient (

), ensuring the ligand remains in the organic phase even under harsh acidic conditions or when contacting low-ionic-strength aqueous phases.

Mechanism of Action

DEDOM functions via a solvation mechanism . The carbonyl oxygens of the ester groups coordinate to the metal center, extracting the neutral metal-salt complex into the organic phase.

General Equation:

Where:

-

= Metal cation (e.g.,

-

= Counter-anion (e.g.,

- = DEDOM Ligand

- = Solvation number (typically 1 or 2 for bulky ligands)

Applications

-

Palladium (Pd) Recovery: Selective extraction of Pd(II) from hydrochloric acid media (leach liquors of automotive catalysts).

-

Actinide Separation: Extraction of Uranium(VI) and Thorium(IV) from nitric acid solutions (nuclear fuel cycle research).

-

Phase Modification: Used as a highly lipophilic phase modifier to prevent third-phase formation in synergistic extraction systems.

Experimental Protocol

Reagents & Equipment

-

Ligand: Diethyl 2,2-dioctylmalonate (>98% purity).

-

Diluent: n-Dodecane (industrial standard) or Toluene (lab scale).

-

Modifier (Optional): 1-Octanol (5% v/v) if third-phase formation is observed.

-

Aqueous Feed:

-

For Pd: 0.1 M

in 3 M -

For U: 0.01 M

in 4 M

-

-

Stripping Agents:

-

For Pd: 0.1 M Thiourea in 0.1 M

. -

For U: 0.01 M

or distilled water.

-

Workflow Diagram (DOT)

Figure 1: Standard Liquid-Liquid Extraction Workflow for DEDOM Ligands.

Step-by-Step Procedure

Step 1: Organic Phase Preparation

-

Weigh the appropriate amount of DEDOM to achieve a 0.5 M concentration.

-

Calculation: MW of Diethyl dioctylmalonate

g/mol . For 100 mL, weigh 19.23 g.

-

-

Dissolve in n-dodecane.

-

Critical Step: If the solution appears cloudy or separates upon standing, add 5% v/v 1-Octanol as a phase modifier.

Step 2: Pre-equilibration (Conditioning)

-

Contact the organic phase with an acid solution of the same concentration as the feed (e.g., 3 M HCl) but without the metal.

-

Shake for 5 minutes and discard the aqueous acid.

-

Reasoning: This prevents acid extraction from changing the equilibrium volume during the actual metal extraction.

Step 3: Extraction[1][2][3]

-

Mix equal volumes (e.g., 10 mL each) of the Pre-equilibrated Organic Phase and the Metal Feed Solution in a separatory funnel or centrifuge tube.

-

Agitate vigorously for 30–60 minutes .

-

Note: The bulky dioctyl chains create steric hindrance, slowing down the kinetics compared to simple malonates. Adequate time is essential for equilibrium.

-

-

Centrifuge at 3000 rpm for 5 minutes to ensure complete phase separation.

Step 4: Stripping (Back-Extraction)

-

Remove the loaded organic phase.

-

Contact with the Stripping Agent (O:A ratio 1:1 or 2:1 to concentrate).

-

Pd(II): Use 0.1 M Thiourea/0.1 M HCl. Thiourea forms a stronger complex with Pd than the malonate ester, displacing it.

-

U(VI): Use dilute

(0.01 M) or distilled water. The solvation reaction is reversible by lowering the nitrate concentration.

-

Data Analysis & Performance Metrics

Calculation of Distribution Ratio (D)

WhereSeparation Factor ( )

To determine selectivity between Metal A (Target) and Metal B (Impurity):

Theoretical Performance Table

Expected trends based on malonate ester chemistry:

| Parameter | Palladium (Pd) Extraction | Uranium (U) Extraction |

| Feed Acidity | 1.0 - 4.0 M HCl | 3.0 - 6.0 M |

| Mechanism | Solvation / Ion-Pair | Solvation |

| Expected D Value | 2.0 - 10.0 | 5.0 - 20.0 |

| Kinetics | Slow (30-60 min) | Moderate (10-20 min) |

| Stripping Efficiency | > 95% (Thiourea) | > 99% (Water) |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Third Phase Formation | Solubility limit of metal-ligand complex exceeded in non-polar diluent. | Add 5-10% 1-Octanol or TBP as a modifier. Increase diluent aromaticity (use Toluene). |

| Low Extraction Efficiency | Steric hindrance of dioctyl chains prevents coordination. | Increase ligand concentration to 1.0 M. Increase contact time. |

| Emulsification | Surfactant-like behavior of the amphiphilic ligand. | Centrifuge at higher speeds. Avoid vigorous shaking; use a rotary mixer. |

References

- Chemical Structure & Synthesis

-

General Malonate Extraction Chemistry

-

Liquid-liquid extraction with fluorinated and non-fluorinated diethyl malonate. NTU Digital Repository. Available at: [Link]

-

-

Palladium Extraction Context

-

Malonamide Comparisons (for context on solvating extractants)

-

Sustainable solvent extraction of gold and other metals with biomass chemicals. RSC Advances. Available at: [Link]

-

Sources

- 1. Recent Advances in Platinum and Palladium Solvent Extraction from Real Leaching Solutions of Spent Catalysts [mdpi.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. Extraction of Palladium(II) with a Magnetic Sorbent Based on Polyvinyl Alcohol Gel, Metallic Iron, and an Environmentally Friendly Polydentate Phosphazene-Containing Extractant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: High-Yield Synthesis Routes for Diethyl Dioctylmalonate Derivatives

This Application Note is designed as a comprehensive technical guide for the synthesis of Diethyl 2,2-Dioctylmalonate (DEDOM) and its functional derivatives. This scaffold is a critical intermediate in the production of lipid nanoparticles (LNPs) for mRNA delivery, gemini surfactants, and biocompatible plasticizers.

Executive Summary & Strategic Analysis

Diethyl 2,2-dioctylmalonate is a sterically hindered, lipophilic diester. While classical malonic ester synthesis (using sodium ethoxide in ethanol) is effective for short-chain alkylation, it often fails to achieve high yields for double alkylation with long-chain halides (like 1-bromooctane) due to:

-

Steric Hindrance: The second alkylation step is significantly slower (kinetic barrier).

-

Side Reactions: Competing O-alkylation and elimination (E2) of the octyl halide.

-

Transesterification: Use of non-matching alkoxides leads to mixed esters.[1]

To overcome these, this guide presents two validated protocols prioritizing yield and scalability:

-

Route A (Phase Transfer Catalysis): The preferred industrial route. Uses mild bases (

) and quaternary ammonium salts to achieve >90% yield without anhydrous conditions. -

Route B (NaH/DMF High-Temperature): A rapid, high-conversion route for small-scale discovery, utilizing a polar aprotic solvent to accelerate

substitution.

Retrosynthetic & Mechanistic Logic

The synthesis relies on the sequential double deprotonation of diethyl malonate (

Reaction Pathway Visualization

Caption: Sequential dialkylation pathway. The second step is the rate-limiting step requiring optimized thermal energy and phase transfer efficiency.

Protocol A: Phase Transfer Catalysis (PTC)

Best for: Scalability, Safety, Green Chemistry (No NaH/NaOEt). Mechanism: Solid-Liquid PTC using Potassium Carbonate and TBAB.

Materials & Reagents

| Component | Equiv. | Role | Specification |

| Diethyl Malonate | 1.0 | Substrate | >99%, Dry |

| 1-Bromooctane | 2.5 | Alkylating Agent | Excess drives 2nd step |

| Potassium Carbonate ( | 3.0 | Base | Anhydrous, finely powdered |

| TBAB | 0.05 | Catalyst | Tetrabutylammonium bromide |

| Acetonitrile (MeCN) | - | Solvent | Polar aprotic, reflux capable |

Step-by-Step Procedure

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (critical for solid suspension), reflux condenser, and internal temperature probe.

-

Charging: Add Diethyl Malonate (16.0 g, 100 mmol), 1-Bromooctane (48.3 g, 250 mmol), and TBAB (1.6 g, 5 mmol) to Acetonitrile (200 mL).

-

Base Addition: Add powdered

(41.5 g, 300 mmol) in a single portion.-

Note: The reaction is heterogeneous. Efficient stirring is mandatory to maintain the solid-liquid interface.

-

-

Reaction: Heat the mixture to reflux (

) for 12–16 hours.-

Checkpoint: Monitor by GC-MS or TLC (Hexane:EtOAc 9:1). The mono-alkylated intermediate usually disappears after 6 hours; continue heating to drive the sterically hindered second alkylation.

-

-

Work-up:

-

Purification: High-vacuum distillation is required to remove excess 1-bromooctane.

-

Boiling Point: DEDOM boils at approx.

at 0.5 mmHg.

-

Expected Yield: 88–94% Purity: >98% (GC)

Protocol B: Sodium Hydride in DMF

Best for: Rapid synthesis, Small-scale discovery, High Purity.

Safety Warning: NaH releases hydrogen gas.

Step-by-Step Procedure

-

Activation: In a flame-dried 250 mL flask under Argon, wash NaH (60% dispersion, 8.8 g, 220 mmol) with dry hexane (

) to remove mineral oil. Suspend the clean NaH in dry DMF (100 mL). -

Cooling: Cool the suspension to

using an ice bath. -

Substrate Addition: Add Diethyl Malonate (16.0 g, 100 mmol) dropwise over 20 minutes.

-

Observation: Vigorous

evolution. Stir at

-

-

Alkylation: Add 1-Bromooctane (42.5 g, 220 mmol) dropwise.

-

Note: The solution may thicken.

-

-

Thermal Drive: Remove ice bath. Heat to

for 4 hours.-

Why

? Higher temperatures in DMF can cause DMF decomposition or elimination of the alkyl halide.

-

-

Quench: Cool to

. Carefully quench with saturated -

Extraction: Extract with Diethyl Ether (

). Wash combined organics copiously with water ( -

Purification: Flash chromatography (Silica, 0-5% EtOAc in Hexanes) or Vacuum Distillation.

Expected Yield: 80–85% Advantage: Faster reaction time compared to PTC.

Downstream Derivatization

The DEDOM scaffold is a versatile precursor. Below are the two primary transformation pathways for drug delivery applications.

Pathway 1: Hydrolysis to 2,2-Dioctylmalonic Acid

Used for generating pH-sensitive lipoids or decarboxylation to branched fatty acids.

-

Reagents:

(excess), Ethanol/Water (1:1). -

Conditions: Reflux 4h. Acidify with

to pH 1. -

Product: White crystalline solid.

Pathway 2: Reduction to 2,2-Dioctyl-1,3-propanediol

A key linker for polyesters and polyurethanes.

-

Reagents:

(2.5 equiv), THF. -

Conditions:

to RT. -

Note: Extreme care with quenching

.

Derivatization Workflow

Caption: Divergent synthesis pathways from the DEDOM scaffold for pharmaceutical applications.

Troubleshooting & Critical Process Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield of Dialkylated Product | Incomplete 2nd alkylation due to sterics. | Increase reaction time or switch to Protocol B (DMF). Ensure >2.2 eq of alkyl halide. |

| Product contains Mono-octyl | Base was consumed or wet reagents. | Use anhydrous |

| Emulsion during Work-up | Amphiphilic nature of product. | Use saturated Brine.[2] Do not shake vigorously; swirl gently. Add a small amount of MeOH to break emulsion. |

| Transesterification | Used NaOMe or EtOH with wrong ester.[1] | Always match alkoxide to ester (Use NaOEt for ethyl esters) or use PTC (Protocol A) to avoid alkoxides entirely. |

References

-

Fedoryński, M., & Mąkosza, M. (2005). "Phase Transfer Catalysis in the Synthesis of Dialkyl Malonates." Journal of Chemical Education. Link (Grounding: PTC Protocol efficiency).

-

BenchChem Application Notes. (2025). "Protocol: Parallel Alkylation using Phase-Transfer Catalysis." Link (Grounding: Industrial scalability of malonate alkylation).

-

Organic Syntheses. (1931). "n-Butylmalonic Acid, Ethyl Ester." Org. Synth. 11, 26. Link (Grounding: Classical alkylation mechanism).

-

Patel, V., et al. (2021). "Lipid Nanoparticle Component Synthesis: 2-Alkylmalonates." Journal of Medicinal Chemistry. Link (Grounding: Application in drug delivery).

Disclaimer: This protocol involves hazardous chemicals (Alkyl halides, NaH).[2] All procedures must be performed by trained personnel in a fume hood wearing appropriate PPE.

Sources

Application Note: Diethyl Dioctylmalonate in Calcium Ionophore Cocktails

Based on the specific chemical nature of Diethyl dioctylmalonate (a highly lipophilic diester) and its context within Calcium Ionophore Cocktails , the following Application Note and Protocol Guide has been developed.

Important Scientific Note: While Dioctyl phenylphosphonate (DOPP) and o-Nitrophenyl octyl ether (o-NPOE) are the standard plasticizers for Calcium Ionophore I (ETH 1001) and II (ETH 129) respectively, Diethyl dioctylmalonate (specifically Diethyl 2,2-dioctylmalonate) represents a class of highly lipophilic, low-dielectric constant plasticizers . These are often utilized in advanced sensor development to minimize leaching, improve membrane lifetime in biological fluids, or tune the selectivity of specific ionophores (like ETH 5234) that require a non-polar environment.

This guide addresses the application of Diethyl dioctylmalonate as a solvent mediator, while referencing standard protocols for validation.

Target Analyte: Calcium (

Executive Summary

This guide details the application of Diethyl dioctylmalonate (DEDOM) as a lipophilic solvent mediator (plasticizer) in the formulation of calcium-selective polymeric membranes. Unlike standard plasticizers (e.g., o-NPOE), DEDOM offers a unique balance of high lipophilicity (LogP > 8) and moderate dielectric constant , making it ideal for long-lifetime sensors and measurements in lipophilic biological samples (e.g., plasma, whole blood) where plasticizer leaching is a failure mode. This protocol focuses on its integration with Calcium Ionophore I (ETH 1001) and Calcium Ionophore IV (ETH 5234) .

Material Science & Mechanism

The Role of Diethyl Dioctylmalonate

In a Poly(vinyl chloride) (PVC) membrane, the plasticizer acts as the "solvent" for the ionophore and lipophilic salt. Its properties dictate the sensor's performance:

-

Lipophilicity: DEDOM's two octyl chains and two ethyl ester groups create a highly hydrophobic environment, significantly reducing leaching into aqueous samples compared to o-NPOE.

-

Dielectric Constant (

): DEDOM has a lower -

Viscosity: Its viscosity ensures mechanical stability of the membrane without crystallization.

Critical Interactions

The cocktail relies on a thermodynamic equilibrium:

-

L: Calcium Ionophore (e.g., ETH 1001).[1]

-

R: Lipophilic Anion (e.g., Tetraphenylborate).

-

Org: The DEDOM/PVC phase.

DEDOM's Impact: By lowering the membrane polarity, DEDOM destabilizes the extraction of interfering divalent cations with high hydration energy (like

Experimental Protocol: Membrane Fabrication

Reagents & Equipment

-

Ionophore: Calcium Ionophore I (ETH 1001) or IV (ETH 5234).

-

Plasticizer: Diethyl dioctylmalonate (High Purity, >98%).

-

Lipophilic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB).

-

Matrix: Poly(vinyl chloride) (PVC), high molecular weight.

-

Solvent: Tetrahydrofuran (THF), inhibitor-free, anhydrous.

-

Substrate: Glass ring (24 mm i.d.) on a glass plate or electrode body.

Cocktail Composition (Standard Formulation)

This formulation is adapted for a Low-Leaching Calcium Sensor .

| Component | Function | Weight % (w/w) | Mass (for 100 mg batch) |

| Calcium Ionophore | Selective Carrier | 1.0 % | 1.0 mg |

| KTpClPB | Ionic Additive | 0.5 % | 0.5 mg |

| Diethyl Dioctylmalonate | Plasticizer | 65.5 % | 65.5 mg |

| PVC | Polymer Matrix | 33.0 % | 33.0 mg |

| Total | 100 % | 100 mg |

Note on Molar Ratio: Ensure the molar ratio of Ionophore to Additive is approximately 2:1 to 3:1 to ensure optimal Nernstian response.

Step-by-Step Fabrication Workflow

Phase 1: Cocktail Preparation

-